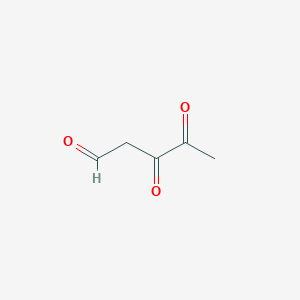
3,4-Dioxopentanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dioxopentanal is an organic compound with the molecular formula C5H6O3 It is a dicarbonyl compound, meaning it contains two carbonyl groups (C=O) within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,4-Dioxopentanal can be synthesized through the oxidative hydrolysis of 4-hydroxy-5-methyl-3(2H)-furanone. This reaction involves the use of oxidizing agents under controlled conditions to achieve the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the compound can be produced on a larger scale using similar oxidative processes. The choice of oxidizing agents and reaction conditions would be optimized for efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dioxopentanal undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form other compounds.
Reduction: It can be reduced to form alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Reaction Conditions: Reactions typically occur under controlled temperatures and pH conditions to ensure the desired product formation.
Major Products Formed
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction can yield alcohols or other reduced derivatives.
Substitution: Substitution reactions can produce various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3,4-Dioxopentanal has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: It is studied for its role in biochemical pathways and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its effects on biological systems.
Industry: It is used in the production of polymers, resins, and other industrial materials
Mécanisme D'action
The mechanism of action of 3,4-Dioxopentanal involves its reactivity with various biological and chemical molecules. It can interact with nucleophiles, leading to the formation of new chemical bonds. Its dicarbonyl structure allows it to participate in a range of chemical reactions, making it a versatile compound in both biological and chemical contexts .
Comparaison Avec Des Composés Similaires
Similar Compounds
Formaldehyde: A simple aldehyde with one carbonyl group.
Acetone: A ketone with two carbonyl groups bonded to carbon atoms.
Benzaldehyde: An aromatic aldehyde with a single carbonyl group.
Uniqueness
3,4-Dioxopentanal is unique due to its dicarbonyl structure, which allows it to participate in a wider range of chemical reactions compared to compounds with a single carbonyl group. This makes it a valuable compound in synthetic chemistry and industrial applications .
Propriétés
Numéro CAS |
88499-41-6 |
|---|---|
Formule moléculaire |
C5H6O3 |
Poids moléculaire |
114.10 g/mol |
Nom IUPAC |
3,4-dioxopentanal |
InChI |
InChI=1S/C5H6O3/c1-4(7)5(8)2-3-6/h3H,2H2,1H3 |
Clé InChI |
QGGCMCHYJIPQCE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(=O)CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![n-((4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)methyl)propan-1-amine](/img/structure/B13531386.png)
![1-[(3-Methoxy-2-pyridinyl)methyl]cyclopropanamine](/img/structure/B13531397.png)
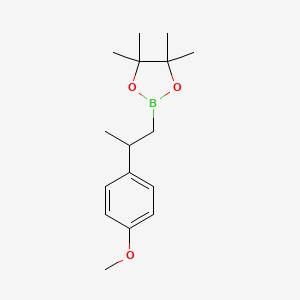
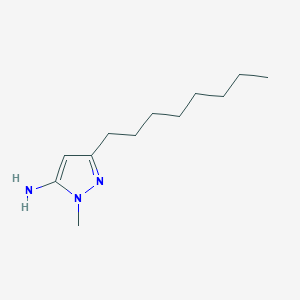
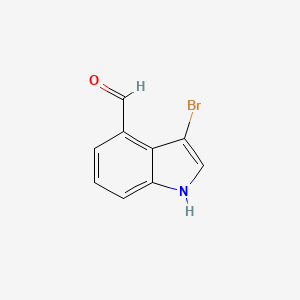
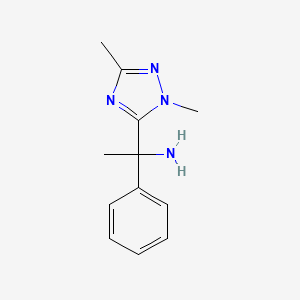

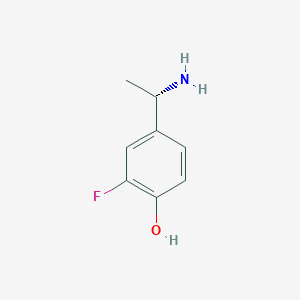
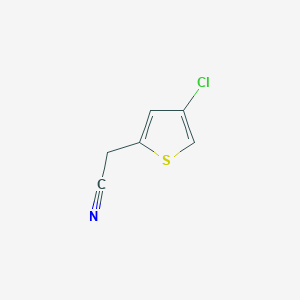

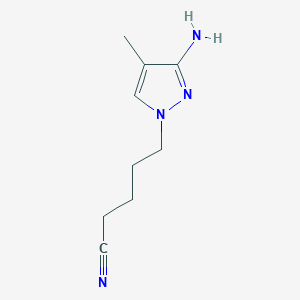
![Ethyl 2-oxo-2-(5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetate](/img/structure/B13531450.png)

